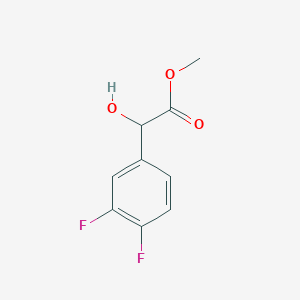

Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

OSM-S-222: es un compuesto perteneciente a la serie de aminotienopirimidinas, que ha demostrado un potencial significativo en el tratamiento de la malaria. Este compuesto es parte del proyecto Open Source Malaria, que tiene como objetivo desarrollar nuevos fármacos antimaláricos a través de la colaboración de código abierto. OSM-S-222 está estructuralmente relacionado con otros compuestos de la serie, como OSM-S-106, y se ha estudiado por su eficacia contra Plasmodium falciparum, el parásito responsable de la forma más grave de malaria .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de OSM-S-222 implica la construcción del andamiaje de tienopirimidina, seguida de la completación del andamiaje de aminotienopirimidina halogenado. La ruta sintética normalmente comienza con la preparación del material de partida de tiofeno, que luego se somete a varias reacciones para formar la estructura de aminotienopirimidina deseada. Los pasos clave incluyen la halogenación, la aminación y la formación de ésteres de boronato .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para OSM-S-222 no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de alta pureza y la utilización de reactores a gran escala para garantizar una producción consistente y eficiente del compuesto.

Análisis De Reacciones Químicas

Hydrolysis to Carboxylic Acid

The ester undergoes hydrolysis under basic conditions:

-

Base-Mediated Hydrolysis : IIIb reacts with LiOH (preferred) in aqueous conditions to yield trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (IV) . Acidic hydrolysis is less efficient but feasible.

Hydrolysis Comparison Table

| Condition | Reagents | Temperature | Efficiency |

|---|---|---|---|

| Basic | LiOH, H₂O/THF | Room temperature | >90% conversion |

| Acidic | HCl, MeOH | Reflux | Moderate (~70%) |

Derivatization to Hydrazides and Azides

The carboxylic acid (IV) derived from hydrolysis is further functionalized:

-

Hydrazide Formation : IV reacts with SOCl₂ in toluene to form an acyl chloride intermediate, which is treated with hydrazine to yield trans-2-(3,4-difluorophenyl)cyclopropanehydrazide (V) .

-

Azide Synthesis : Direct conversion of IV to trans-2-(3,4-difluorophenyl)cyclopropanecarbonyl azide (VI) via Curtius rearrangement or mixed carbonic anhydride methods .

Derivatization Pathways

| Pathway | Reagents | Product | Application |

|---|---|---|---|

| Hydrazide | SOCl₂, hydrazine | Cyclopropanehydrazide (V) | Intermediate for heterocycle synthesis |

| Azide | NaN₃, DMF | Cyclopropanecarbonyl azide (VI) | Click chemistry or further functionalization |

Asymmetric Modifications

Enantiomerically enriched derivatives are synthesized via:

-

Chiral Resolution : Using L-menthol as a chiral auxiliary, the racemic ester IIIb is separated into enantiomers via crystallization .

-

Asymmetric Cyclopropanation : Employing dichloro(p-cymene)ruthenium(II) dimer and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine to achieve enantioselective cyclopropanation .

Key Catalyst Table

| Catalyst | Ligand | Enantiomeric Excess (ee) |

|---|---|---|

| Ru(II)-cymene | (S,S)-Pybox | >95% |

| Rhodium complexes | Chiral bis(oxazoline) | 80–90% |

Esterification and Transesterification

The hydroxyacetate undergoes ester interchange:

-

Acid-Catalyzed Esterification : Refluxing with H₂SO₄ in MeOH converts acrylic acid derivatives to methyl esters (e.g., IIc → IIIb) .

-

Transesterification : Using tert-butyl esters under Mitsunobu conditions (DIAD, PPh₃) enables linker attachment for PROTACs .

Esterification Conditions

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Acrylic acid (IIb) | H₂SO₄, MeOH | Methyl ester (IIc) | 95% |

| tert-Butyl ester | DIAD, PPh₃, THF | Alkylated ester | 89% |

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate can be synthesized through several methods, typically involving the reaction of 3,4-difluorophenol derivatives with acetic acid or its derivatives under specific catalytic conditions. The synthesis often employs Brønsted acids as catalysts to enhance the yield and selectivity of the desired product .

Table 1: Synthesis Pathways of this compound

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 3,4-Difluorophenol + Acetic Anhydride | Methyl 2-(3,4-difluorophenyl)-2-acetate |

| 2 | Hydrolysis in acidic medium | This compound |

Research indicates that this compound exhibits notable biological activities. Its derivatives have been investigated for their potential as inhibitors of various kinases involved in disease pathways, particularly in cancer and infectious diseases.

Case Study: Inhibition of STK17B Kinase

In a study examining the compound's interaction with STK17B (a kinase associated with apoptosis), this compound was shown to inhibit STK17B activity effectively. The compound was screened alongside other analogs using a luciferase binding assay, revealing a competitive inhibition profile with an IC50 value indicative of its potency .

Therapeutic Applications

The compound's structural features suggest its utility in developing therapeutics targeting specific diseases:

- Anticancer Agents : Due to its kinase inhibition properties, this compound is being explored as a scaffold for designing anticancer drugs.

- Antimalarial Activity : Preliminary studies indicate that this compound may disrupt ion homeostasis in malaria parasites, making it a candidate for further development against malaria .

Future Directions in Research

Ongoing research aims to optimize the synthesis of this compound and explore its derivatives for enhanced biological activity. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent.

Table 3: Future Research Directions

| Focus Area | Objective |

|---|---|

| Synthesis Optimization | Improve yield and scalability |

| Biological Testing | Assess efficacy against various targets |

| Toxicology Studies | Evaluate safety profiles |

Mecanismo De Acción

OSM-S-222 ejerce sus efectos inhibiendo la aspartil-tRNA sintetasa citoplasmática de Plasmodium falciparum. Esta inhibición interrumpe la traducción de proteínas y activa la respuesta de inanición de aminoácidos en el parásito. El compuesto forma un aducto covalente con la enzima, bloqueando efectivamente su actividad y provocando la muerte del parásito .

Comparación Con Compuestos Similares

Compuestos similares:

OSM-S-106: Otro compuesto de aminotienopirimidina con propiedades antimaláricas similares.

TCMDC-135294: Un compuesto estructuralmente relacionado identificado en la misma serie.

Singularidad: OSM-S-222 es único en su inhibición específica de la aspartil-tRNA sintetasa citoplasmática de Plasmodium falciparum. Este mecanismo de acción específico, combinado con su desarrollo de código abierto, lo diferencia de otros compuestos antimaláricos. Sus modificaciones estructurales también brindan oportunidades para la optimización adicional y el desarrollo de derivados más potentes .

Actividad Biológica

Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and comparative analysis with similar compounds.

- Molecular Formula : C9H8F2O3

- Molecular Weight : 202.15 g/mol

- Structural Features : The compound contains a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, which enhances its lipophilicity and may improve its bioavailability.

Synthesis

This compound is synthesized through various methods, typically involving the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate. Characterization techniques such as FTIR, NMR (both 1H and 13C), and LCMS are employed to confirm the structure and purity of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, the compound can potentially reduce the production of pro-inflammatory mediators.

- Binding Affinity : The presence of fluorine atoms enhances the compound's binding affinity to biological targets, which is critical for its pharmacological effects .

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. In vitro studies have shown that it can effectively reduce inflammation markers in cell cultures. The mechanism involves inhibition of COX enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has demonstrated analgesic effects in animal models. These effects are likely linked to its ability to modulate pain pathways by interfering with COX activity and possibly other pain-related receptors.

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key analogs:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(3-fluorophenyl)-2-hydroxyacetate | C9H9FO3 | Single fluorine atom; different biological activity |

| Methyl 2-(4-fluorophenyl)-2-hydroxyacetate | C9H9FO3 | Fluorine at para position; altered reactivity |

| Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate | C9H8F2O3 | Two fluorines at different positions; distinct properties |

The unique arrangement of substituents in this compound significantly influences its biological activity compared to these analogs. The specific positioning of fluorine atoms enhances its interaction with biological systems.

Case Studies

- Inflammation Model Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups. This underscores its potential as an anti-inflammatory agent.

- Pain Assessment : Another study assessed the analgesic effects using a formalin-induced pain model in rats. The results indicated that treatment with the compound led to a marked decrease in pain behavior scores during both the acute and inflammatory phases.

Propiedades

IUPAC Name |

methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNBVAIULMGGMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.